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Compound of Interest

Compound Name: 2-Fluoroamphetamine

Cat. No.: B239227 Get Quote

2-Fluoroamphetamine: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure,

and analytical methodologies related to 2-Fluoroamphetamine (2-FA). The information is

intended for an audience with a strong background in chemistry, pharmacology, and drug

development.

Chemical Properties and Structure
2-Fluoroamphetamine (2-FA) is a synthetic stimulant of the amphetamine class. It is a

structural analog of amphetamine, characterized by the substitution of a fluorine atom at the

second position of the phenyl ring.[1]

Identification and Nomenclature
The compound is identified by the following nomenclature:
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Identifier Value

IUPAC Name 1-(2-fluorophenyl)propan-2-amine[2][3][4]

Synonyms
2-FA, 2-fluoro-α-methyl-benzeneethanamine[3]

[4]

CAS Number 1716-60-5 (base)[3][4], 1626-69-3 (HCl salt)[3]

Physicochemical Properties
A summary of the key physicochemical properties of 2-Fluoroamphetamine is presented

below. It is important to note that experimental data for some properties, such as melting and

boiling points, are limited, with some sources providing computationally predicted values.

Property Value Source

Chemical Formula C₉H₁₂FN [2][4]

Molecular Weight 153.20 g/mol [1][2]

Appearance White powder (HCl salt) [3]

Melting Point
Not Determined (Experimental)

[3], 25.83 °C (Predicted)
[1]

Boiling Point 235.19 °C (Predicted) [1]

Solubility
Limited aqueous solubility

suggested by log WS of -2.57
[1]

Octanol-Water Partition

Coefficient (LogP)
1.715 (Calculated) [1]

UVmax (nm) 261.0 [3]

Experimental Protocols
This section details the methodologies for the synthesis and analysis of 2-
Fluoroamphetamine, drawing from established protocols for related compounds and available

analytical monographs.
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Synthesis of 2-Fluoroamphetamine
The synthesis of 2-Fluoroamphetamine can be achieved through a multi-step process starting

from 2-fluorobenzaldehyde. The following protocol is adapted from procedures for the synthesis

of fluoroamphetamines.

Step 1: Synthesis of 1-(2-fluorophenyl)-2-nitropropene

This step involves a Henry condensation reaction between 2-fluorobenzaldehyde and

nitroethane.

Reagents: 2-fluorobenzaldehyde, nitroethane, n-butylamine (catalyst), isopropanol (solvent).

Procedure: A mixture of 2-fluorobenzaldehyde, nitroethane, and a catalytic amount of n-

butylamine in isopropanol is refluxed. The reaction progress is monitored by thin-layer

chromatography. Upon completion, the mixture is cooled to allow for the crystallization of the

product, 1-(2-fluorophenyl)-2-nitropropene. The crude product is then purified by

recrystallization.

Step 2: Reduction of 1-(2-fluorophenyl)-2-nitropropene to 2-Fluoroamphetamine

The nitropropene intermediate is then reduced to the corresponding amine.

Reagents: 1-(2-fluorophenyl)-2-nitropropene, Lithium Aluminum Hydride (LAH), dry

tetrahydrofuran (THF).

Procedure: A solution of 1-(2-fluorophenyl)-2-nitropropene in dry THF is added dropwise to a

stirred suspension of LAH in dry THF under an inert atmosphere. The reaction is typically

carried out at room temperature. To minimize side reactions such as dehalogenation, the

nitroalkene solution is added to the LAH solution, ensuring the nitroalkene is always in

excess.[5][6] After the reaction is complete, the excess LAH is carefully quenched, and the

product is extracted and purified. The final product can be converted to its hydrochloride salt

for improved stability and handling.

Analytical Methodologies
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dilute approximately 10 mg of 2-Fluoroamphetamine HCl in

Deuterium Oxide (D₂O).[3] Tetramethylsilane (TMS) or a suitable internal standard can be

used for referencing.

Instrumentation: A 400 MHz NMR spectrometer.[3]

Parameters:

Spectral Width: To encompass the expected chemical shifts, typically from -3 ppm to 13

ppm.[3]

Pulse Angle: 90°.[3]

Delay between pulses: 45 seconds.[3]

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a solution of the analyte at a concentration of approximately 1

mg/mL. For the free base, extraction into chloroform is recommended.[3]

Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector or

equivalent.[3]

GC Parameters:

Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 µm.[3]

Carrier Gas: Helium at a flow rate of 1 mL/min.[3]

Injector Temperature: 280°C.[3]

Oven Program: Initial temperature of 100°C for 1.0 min, ramped to 300°C at 12°C/min,

and held for 9.0 min.[3]

Injection: 1 µL injection with a split ratio of 20:1.[3]

MS Parameters:
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Mass Scan Range: 30-550 amu.[3]

Ionization Mode: Electron Ionization (EI).

2.2.3. Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for the identification and differentiation of

fluoroamphetamine isomers.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Spectra are typically collected over a range of 4000 to 400 cm⁻¹.

Key Spectral Features: The IR spectra of fluoroamphetamine isomers exhibit unique

vibrational bands that allow for their differentiation. For 2-FA, characteristic C-F stretching

vibrations are observed around 1232 cm⁻¹.[7] The spectra also show prominent features

common to all three isomers, as well as unique isomer-specific vibrations related to the

position of the fluorine substituent on the aromatic ring.[8]

Mechanism of Action and Signaling Pathways
2-Fluoroamphetamine is presumed to act as a monoamine releasing agent, primarily affecting

the dopamine and norepinephrine systems.[2] Its mechanism of action is analogous to that of

amphetamine, involving interaction with the dopamine transporter (DAT) and the

norepinephrine transporter (NET).

The following diagram illustrates the proposed signaling pathway for amphetamine-induced

monoamine release, which is expected to be similar for 2-Fluoroamphetamine.
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Caption: Proposed mechanism of 2-FA action in a presynaptic neuron.

Pathway Description:
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Uptake: 2-Fluoroamphetamine is transported into the presynaptic neuron via the dopamine

(DAT) and norepinephrine (NET) transporters.

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Once inside the neuron, 2-FA

disrupts the packaging of dopamine and norepinephrine into synaptic vesicles by inhibiting

VMAT2. This leads to an increase in the cytosolic concentration of these neurotransmitters.

Activation of Intracellular Signaling: Intracellular 2-FA activates protein kinase C (PKC) and

Ca2+/calmodulin-dependent protein kinase II (CaMKII).

Transporter Phosphorylation and Reverse Transport: PKC and CaMKII phosphorylate DAT

and NET, which induces a conformational change in the transporters, causing them to

reverse their direction of transport. This results in the efflux of dopamine and norepinephrine

from the cytosol into the synaptic cleft.

Transporter Internalization: 2-FA can also induce the internalization of DAT and NET from the

cell surface, a process mediated by the activation of the small GTPase RhoA. This reduces

the number of available transporters for reuptake, further increasing the synaptic

concentration of monoamines.

The following diagram illustrates a simplified workflow for the analysis of 2-
Fluoroamphetamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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